molecular formula C17H25NO4S B2596211 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide CAS No. 2310129-21-4

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide

Cat. No.: B2596211
CAS No.: 2310129-21-4
M. Wt: 339.45
InChI Key: OZXHOBDBMFVHEF-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a hydroxyethoxy group, and a thianyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzyloxy group, followed by the introduction of the hydroxyethoxy group and the thianyl group. Common reagents used in these reactions include benzyl alcohol, ethylene oxide, and thianyl chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyloxy and hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxyethoxy groups may interact with enzymes and receptors, modulating their activity. The thianyl group may contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different structural arrangement.

    (2-hydroxy-4-(2-hydroxyethoxy)phenyl)(phenyl)methanone: Another compound with hydroxyethoxy and phenyl groups.

Biological Activity

2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H21N1O3S1
  • Molecular Weight : 319.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Description Reference
Antiproliferative Exhibits significant antiproliferative effects on various cancer cell lines.
Enzyme Inhibition Inhibits specific enzymes linked to inflammatory pathways, suggesting anti-inflammatory properties.
Cytotoxicity Induces cytotoxic effects in mammalian cells, particularly under UV activation conditions.
Topoisomerase Inhibition Demonstrates inhibition of topoisomerase II, a target for anticancer therapies.

Case Studies and Research Findings

  • Antiproliferative Effects
    A study investigated the antiproliferative effects of various derivatives of the compound on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Mechanistic Insights
    Research has shown that the compound's cytotoxic effects are mediated through the induction of apoptosis and inhibition of cell cycle progression. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
  • Inflammatory Pathway Modulation
    Additional studies have reported that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a therapeutic potential for treating inflammatory diseases.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c19-8-9-22-17(6-10-23-11-7-17)14-18-16(20)13-21-12-15-4-2-1-3-5-15/h1-5,19H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXHOBDBMFVHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)COCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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